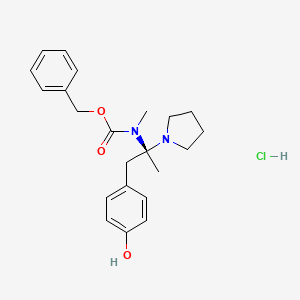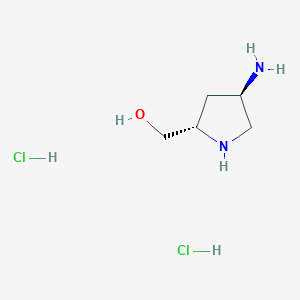
(S)-1-Pyrrolidin-2-(4'-hydroxybenzyl)-2-(N-cbz-N-methyl)amino-ethane HCl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-1-Pyrrolidin-2-(4'-hydroxybenzyl)-2-(N-cbz-N-methyl)amino-ethane HCl, hereafter referred to as “Compound A”, is an organic compound that has been studied for its potential applications in scientific research, medicine, and industry. The compound is a chiral, secondary amine, and is derived from the hydroxybenzyl group. Compound A has been studied extensively in the laboratory and has been found to exhibit various properties that make it a useful tool in the scientific community. In
Applications De Recherche Scientifique
Compound A has been studied for its potential applications in scientific research. It has been found to be a useful tool for the synthesis of other compounds, such as amino acids and peptides. Compound A has also been used as an enzyme inhibitor, and has been found to inhibit the activity of several enzymes, including acetylcholinesterase and monoamine oxidase. Additionally, Compound A has been studied for its potential to act as a ligand for various proteins, and has been found to bind to several proteins, including the human serotonin receptor.
Mécanisme D'action
The mechanism of action of Compound A is not fully understood. However, it is believed that the compound acts as an enzyme inhibitor by binding to the active site of an enzyme and blocking its action. Additionally, Compound A is thought to act as a ligand for various proteins, binding to the protein and altering its activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of Compound A are not fully understood. However, the compound has been found to inhibit the activity of several enzymes, including acetylcholinesterase and monoamine oxidase. Additionally, Compound A has been found to bind to several proteins, including the human serotonin receptor, and has been found to alter the activity of these proteins.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using Compound A in laboratory experiments include its availability, its low cost, and its ability to be synthesized using a variety of methods. Additionally, Compound A can be used as an enzyme inhibitor and as a ligand for various proteins, making it a useful tool for scientific research. However, the compound has some limitations, including its instability in certain environments and its potential to cause adverse effects if ingested.
Orientations Futures
There are several potential future directions for the study of Compound A. These include further research into the compound’s mechanism of action, its biochemical and physiological effects, and its potential applications in scientific research. Additionally, further research could be conducted into the compound’s potential to act as an enzyme inhibitor and as a ligand for various proteins. Finally, further research could be conducted into the compound’s potential to cause adverse effects if ingested.
Méthodes De Synthèse
Compound A can be synthesized using a variety of methods, including the Mitsunobu reaction and the reductive amination of 4-hydroxybenzaldehyde. The Mitsunobu reaction involves the reaction of an aldehyde or ketone with a phosphine and an alcohol in the presence of a base to form an ester. The reductive amination of 4-hydroxybenzaldehyde involves the reaction of the aldehyde with N-methyl-N-benzylpyrrolidin-2-one in the presence of a reducing agent. Both of these methods have been used to synthesize Compound A with good yields.
Propriétés
IUPAC Name |
benzyl N-[(2S)-1-(4-hydroxyphenyl)-2-pyrrolidin-1-ylpropan-2-yl]-N-methylcarbamate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O3.ClH/c1-22(24-14-6-7-15-24,16-18-10-12-20(25)13-11-18)23(2)21(26)27-17-19-8-4-3-5-9-19;/h3-5,8-13,25H,6-7,14-17H2,1-2H3;1H/t22-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPFUPQQMMDGNND-VZYDHVRKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)O)(N2CCCC2)N(C)C(=O)OCC3=CC=CC=C3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@](CC1=CC=C(C=C1)O)(N2CCCC2)N(C)C(=O)OCC3=CC=CC=C3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-1-Pyrrolidin-2-(4'-hydroxybenzyl)-2-(N-cbz-N-methyl)amino-ethane hcl | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(R)-3,3-Difluoro-8-azaspiro[4.5]decan-1-amine 2HCl](/img/structure/B6307105.png)




![t-Butyl 2-methyl-2,5,8-triazaspiro[3.5]nonane-8-carboxylate](/img/structure/B6307143.png)

![t-Butyl N-[cis-2-methylazetidin-3-yl]carbamate hydrochloride](/img/structure/B6307145.png)

![[(3S)-Oxan-3-yl]methanamine HCl](/img/structure/B6307166.png)
![[(3R,6S)-6-Methylpiperidin-3-yl]methanol hydrochloride](/img/structure/B6307174.png)
![(3R)-N-{3,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidin-4-ylpiperidin-3-amine HCl](/img/structure/B6307186.png)
![3-Azabicyclo[3.1.0]hexane-1-carbonitrile HBr](/img/structure/B6307187.png)
